Diltiazem-d3 HCl

Übersicht

Beschreibung

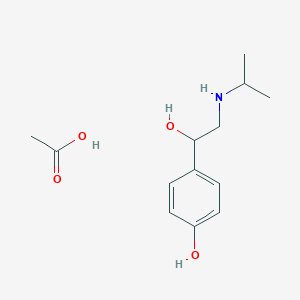

Diltiazem-d3 HCl, also known as Diltiazem, is an L-type calcium channel inhibitor . It is used as an internal standard for the quantification of diltiazem by GC- or LC-MS . It is used in many clinical scenarios as an antihypertensive, anti-arrhythmic, and anti-anginal . FDA-approved indications include atrial arrhythmia, hypertension, paroxysmal supraventricular tachycardia, and chronic stable angina .

Molecular Structure Analysis

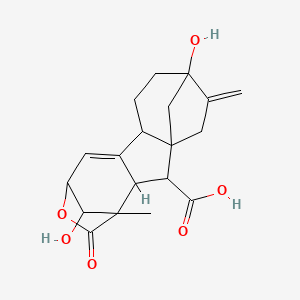

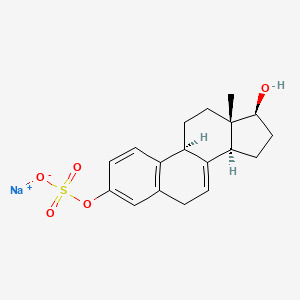

The molecular formula of Diltiazem-d3 HCl is C22H24D3ClN2O4S . The molecular weight is 454.00 . The InChI code is HDRXZJPWHTXQRI-SOOXQBGUSA-N .

Chemical Reactions Analysis

A stability-indicating reverse-phase HPLC method was developed and validated for quantitative purpose of known, unknown and degradant impurities profiling for diltiazem hydrochloride tablets .

Physical And Chemical Properties Analysis

Diltiazem-d3 HCl appears as a white powder . The pH (10g/l, 25℃) is between 4.3 and 5.3 . The melting point/range is 207.5 - 212 °C .

Wissenschaftliche Forschungsanwendungen

Treatment of Anal Fissures

Diltiazem Hydrochloride has been used in the formulation of gels for the treatment of chronic anal fissures (CAF). The goal of this treatment is to reduce the spasm of the anal sphincter. The gels were prepared using FDA recommended polymers for topical application in CAF .

High-Performance Thin-Layer Chromatography

Diltiazem Hydrochloride and its degradation impurity F can be quantified by high-performance thin-layer chromatography (HPTLC). This method is precise, highly sensitive, and has been validated as per the International Council for Harmonisation (ICH) guidelines .

Research Use

Diltiazem-d3 HCl is used in research but not for human or veterinary diagnostic or therapeutic use .

Formulation of Nanoparticles

Diltiazem HCl has been used in the formulation of chitosan nanoparticles. The method used to prepare these nanoparticles is ionic gelation .

Calcium Channel Blocker

Diltiazem Hydrochloride is a member of the non-dihydropyridine calcium channel blockers (CCB). It employs a variety of slow-release delivery systems to increase its duration of action and thereby decrease the dosing frequency .

Wirkmechanismus

Target of Action

Diltiazem-d3 HCl, a derivative of Diltiazem, primarily targets the L-type calcium channels located in the cardiac and vascular smooth muscle . These channels play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction .

Mode of Action

Diltiazem-d3 HCl works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This inhibition results in the relaxation of vascular smooth muscle, leading to vasodilation and a decrease in peripheral vascular resistance . Compared to other calcium channel blockers, Diltiazem displays an intermediate specificity to target both the cardiac and vascular smooth muscle .

Biochemical Pathways

The primary biochemical pathway affected by Diltiazem-d3 HCl is the calcium signaling pathway. By blocking the L-type calcium channels, Diltiazem-d3 HCl prevents the entry of calcium ions into the cells of the heart and blood vessels . This action disrupts the normal calcium-dependent processes, including muscle contraction and electrical conduction in the heart .

Pharmacokinetics

After administration, Diltiazem-d3 HCl exhibits biphasic elimination with a distribution half-life of approximately 0.3 hours and an elimination half-life of approximately 3.1 hours . The apparent volume of distribution is around 5.3 L/kg, and the total clearance rate is 1.28 L/kg/h . These pharmacokinetic properties influence the drug’s bioavailability and therapeutic efficacy .

Result of Action

The inhibition of calcium influx by Diltiazem-d3 HCl leads to a decrease in peripheral vascular resistance, resulting in lower blood pressure . It also reduces myocardial apoptosis, increases blood flow in ischemic myocardium, and reduces arrhythmias . These effects contribute to its therapeutic use in managing cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, and atrial flutter .

Action Environment

The action of Diltiazem-d3 HCl can be influenced by various environmental factors. For instance, the drug’s solubility can be affected by the presence of certain carboxylic acids, leading to a decrease in its aqueous solubility . Additionally, enhancers such as isopropyl myristate (IPM), isopropyl palmitate (IPP), and Tween80 can significantly increase the drug’s permeation through the skin .

Safety and Hazards

Diltiazem-d3 HCl is harmful if swallowed and toxic in contact with skin. It causes skin irritation and serious eye irritation. It may cause damage to organs (cardiovascular system). It may cause an allergic skin reaction. It is suspected of damaging fertility or the unborn child. It may cause harm to breast-fed children .

Zukünftige Richtungen

In addition to the use of this medicine, treatment for high blood pressure may include weight control and changes in the types of foods you eat, especially foods high in sodium (salt) . Many patients who have high blood pressure will not notice any signs of the problem. In fact, many may feel normal. It is very important that you take your medicine exactly as directed and that you keep your appointments with your doctor even if you feel well .

Eigenschaften

IUPAC Name |

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXZJPWHTXQRI-ZOFGQJPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

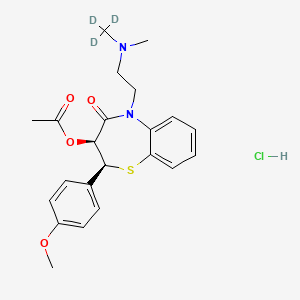

![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)